RAS GTPase inhibitor 1

説明

特性

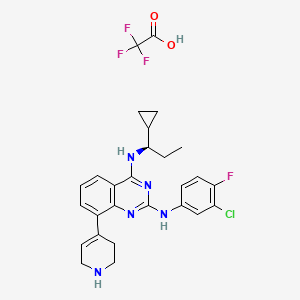

分子式 |

C27H28ClF4N5O2 |

|---|---|

分子量 |

566.0 g/mol |

IUPAC名 |

2-N-(3-chloro-4-fluorophenyl)-4-N-[(1R)-1-cyclopropylpropyl]-8-(1,2,3,6-tetrahydropyridin-4-yl)quinazoline-2,4-diamine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H27ClFN5.C2HF3O2/c1-2-22(16-6-7-16)30-24-19-5-3-4-18(15-10-12-28-13-11-15)23(19)31-25(32-24)29-17-8-9-21(27)20(26)14-17;3-2(4,5)1(6)7/h3-5,8-10,14,16,22,28H,2,6-7,11-13H2,1H3,(H2,29,30,31,32);(H,6,7)/t22-;/m1./s1 |

InChIキー |

LEDWHIWAVNXCBJ-VZYDHVRKSA-N |

異性体SMILES |

CC[C@H](C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O |

正規SMILES |

CCC(C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of RAS GTPase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, survival, and differentiation. Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a high-priority target for therapeutic intervention. For decades, direct inhibition of Ras was considered an insurmountable challenge due to the picomolar affinity of Ras for GTP and the absence of well-defined druggable pockets. However, recent breakthroughs have led to the development of novel inhibitors that directly target Ras, heralding a new era in precision oncology. This technical guide provides an in-depth exploration of the mechanism of action of these pioneering RAS GTPase inhibitors, with a focus on the underlying biochemistry, key experimental methodologies used for their characterization, and the molecular basis of their therapeutic effects.

The RAS Signaling Pathway: A Central Regulator of Cell Fate

In its basal state, Ras is bound to guanosine diphosphate (GDP) and is inactive. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), to the cell membrane. GEFs catalyze the exchange of GDP for the more abundant guanosine triphosphate (GTP), leading to a conformational change in Ras, particularly in the Switch I and Switch II regions, and its activation. GTP-bound Ras then interacts with a variety of downstream effector proteins, initiating signaling cascades that drive cell growth and survival. The two major downstream pathways are:

-

The RAF-MEK-ERK (MAPK) Pathway: Activated Ras recruits RAF kinases to the cell membrane, leading to their dimerization and activation. This initiates a phosphorylation cascade through MEK and ERK, which ultimately results in the phosphorylation of transcription factors that promote cell proliferation.

-

The PI3K-AKT-mTOR Pathway: Ras can also activate phosphoinositide 3-kinase (PI3K), which in turn activates AKT and mTOR, promoting cell survival and growth.

The intrinsic GTPase activity of Ras, which is accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP to GDP, returning Ras to its inactive state and terminating the signal. Oncogenic mutations in Ras, most commonly at codons 12, 13, and 61, impair this GTP hydrolysis, locking Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation.

Mechanisms of Action of RAS GTPase Inhibitors

RAS inhibitors can be broadly categorized into two main classes based on their target specificity: mutant-specific inhibitors and pan-RAS inhibitors.

Mutant-Specific Inhibitors: The Case of KRAS G12C

The development of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in Ras-targeted therapy. This specific mutation, where glycine at codon 12 is replaced by cysteine, introduces a reactive thiol group that can be exploited for covalent drug binding.

Mechanism:

-

Covalent and Irreversible Binding: Inhibitors like sotorasib (AMG 510) and adagrasib (MRTX849) are designed with an electrophilic warhead (e.g., an acrylamide group) that forms a covalent and irreversible bond with the sulfur atom of the cysteine residue at position 12.[1][2]

-

Targeting the Inactive State: These inhibitors selectively bind to KRAS G12C when it is in the inactive, GDP-bound state.[1][2] In this conformation, a cryptic pocket, referred to as the Switch-II pocket (S-IIP), becomes accessible. The inhibitor binds within this pocket, and the covalent linkage traps the KRAS G12C protein in its inactive conformation.

-

Inhibition of Nucleotide Exchange: By locking KRAS G12C in the GDP-bound state, these inhibitors prevent the SOS1-mediated exchange of GDP for GTP, thereby blocking Ras activation.

-

Disruption of Effector Binding: The conformational changes induced by inhibitor binding also disrupt the interaction of KRAS with its downstream effectors, such as RAF and PI3K, effectively shutting down the oncogenic signaling pathways.

Pan-RAS Inhibitors: Targeting Multiple RAS Isoforms and Mutants

Pan-RAS inhibitors are designed to target multiple RAS isoforms (KRAS, NRAS, HRAS) and a broader range of mutations beyond G12C. These inhibitors often employ different mechanisms of action compared to their mutant-specific counterparts.

-

Targeting the Nucleotide-Free State: Some pan-RAS inhibitors, such as ADT-007 , have a unique mechanism where they preferentially bind to nucleotide-free Ras. This prevents the subsequent binding of GTP and locks Ras in an inactive state.

-

Inhibiting the Active State (RAS-GTP): A novel class of pan-RAS inhibitors, exemplified by RMC-6236 , targets the active, GTP-bound state of Ras. These molecules act as "molecular glues," inducing a ternary complex between RAS-GTP and cyclophilin A (CypA). This complex sterically hinders the interaction of RAS with its effectors, thereby blocking downstream signaling.[3] This approach has the advantage of inhibiting Ras regardless of the specific activating mutation.

-

Binding to a Novel Pocket: The inhibitor BI-2852 represents another class of pan-RAS inhibitors. It binds with nanomolar affinity to a previously "undruggable" pocket located between the Switch I and Switch II regions. This binding is non-covalent and occurs in both the active and inactive states of KRAS. By occupying this pocket, BI-2852 allosterically blocks the interaction of RAS with GEFs, GAPs, and its downstream effectors.[4][5]

Quantitative Data on RAS Inhibitor Potency and Affinity

The efficacy of RAS inhibitors is quantified through various biochemical and cell-based assays that measure their binding affinity and inhibitory potency. The following tables summarize key quantitative data for selected RAS inhibitors.

Table 1: Biochemical Potency and Affinity of RAS Inhibitors

| Inhibitor | Target | Assay Type | Value | Reference |

| Sotorasib (AMG 510) | KRAS G12C | p-ERK Inhibition | IC50 ≈ 0.03 µM | [6] |

| Adagrasib (MRTX849) | KRAS G12C | Cellular Viability | IC50 ≈ 5 nM | [7] |

| MRTX1133 | GDP-loaded KRAS G12D | Binding Affinity | KD ≈ 0.2 pM | [8] |

| MRTX1133 | KRAS G12D | Biochemical Inhibition | IC50 < 2 nM | [8] |

| RMC-6236 | KRAS G12V | RAS-RAF Binding | EC50 = 0.3 nM | [1] |

| RMC-6236 | KRAS G12D | RAS-RAF Binding | EC50 = 1.1 nM | [1] |

| BI-2852 | KRAS G12D | Binding Affinity (ITC) | KD = 740 nM | [9] |

| BI-2852 | GTP-KRAS G12D :: SOS1 | PPI Inhibition (AlphaScreen) | IC50 = 490 nM | [9] |

Table 2: Cellular Potency of RAS Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | Assay Type | Value (IC50) | Reference |

| Sotorasib (AMG 510) | NCI-H358 | G12C | Cell Viability | ≈ 6 nM | [10] |

| Sotorasib (AMG 510) | MIA PaCa-2 | G12C | Cell Viability | ≈ 9 nM | [10] |

| Adagrasib (MRTX849) | SW1573 | G12C | Cell Viability | 0.057 µM | [3] |

| Adagrasib (MRTX849) | H23 | G12C | Cell Viability | 0.021 µM | [3] |

| MRTX1133 | AsPc-1 | G12D | Cell Viability | 7-10 nM | [11] |

| MRTX1133 | SW1990 | G12D | Cell Viability | 7-10 nM | [11] |

| BI-2852 | H358 | G12C | p-ERK Inhibition | EC50 = 5.8 µM | [9] |

Key Experimental Protocols for Characterizing RAS Inhibitors

A suite of biochemical and cell-based assays is employed to elucidate the mechanism of action and quantify the potency of RAS inhibitors.

Nucleotide Exchange Assay (NEA)

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the Ras protein, a critical step in its activation.

Principle: The assay often utilizes a fluorescently labeled GDP analog (e.g., BODIPY-GDP) that is pre-loaded onto Ras. When unlabeled GTP is added in the presence of a GEF (like SOS1), the fluorescent GDP is displaced, leading to a change in the fluorescence signal. Inhibitors that lock Ras in the GDP-bound state prevent this exchange, thus maintaining a high fluorescence signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare 1X KRAS Assay Buffer containing 1 mM DTT.

-

Thaw BODIPY-GDP loaded KRAS protein on ice.

-

Prepare a stock solution of the test inhibitor, typically in DMSO, and create a serial dilution series.

-

Prepare a stock solution of GTP.

-

-

Assay Procedure (384-well plate format):

-

Add a master mix containing BODIPY-GDP loaded KRAS and assay buffer to all wells.

-

Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature to allow for inhibitor binding.

-

Initiate the exchange reaction by adding a solution of GTP and EDTA. EDTA chelates Mg2+ ions, which facilitates nucleotide exchange.

-

Incubate the plate at room temperature to allow for nucleotide exchange.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 470 nm and emission at 525 nm for BODIPY).

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the controls (no inhibitor and no GTP).

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pardon Our Interruption [opnme.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

The Mechanism and Impact of RAS GTPase Inhibitor 1 on the RAS Signaling Pathway: A Technical Guide

Introduction

The Ras family of small GTPases, comprising primarily KRAS, HRAS, and NRAS, function as critical molecular switches in signal transduction pathways that govern cell proliferation, differentiation, and survival.[1] These proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis to return Ras to its inactive state.[2][3] Activating mutations in RAS genes, which are present in approximately 19-30% of all human cancers, lock the protein in a constitutively active, GTP-bound form, leading to unchecked downstream signaling and oncogenesis.[4][5][6] The high prevalence of these mutations, particularly in deadly cancers like pancreatic, lung, and colorectal, has made Ras a prime target for therapeutic intervention.[7] However, the high affinity of GTP for Ras and the lack of deep, druggable pockets have historically rendered direct inhibition exceptionally challenging.[6][8] This guide provides an in-depth analysis of a specific agent, RAS GTPase inhibitor 1, detailing its mechanism of action, its effect on the RAS signaling pathway, and the experimental protocols used for its characterization.

The RAS Signaling Pathway: A Cascade of Cellular Control

The activation of the RAS signaling cascade is typically initiated by the binding of extracellular growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[9] This event triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[9] Grb2, in turn, recruits the GEF "Son of Sevenless" (SOS1) to the plasma membrane, where it can interact with Ras.[9] SOS1 facilitates the release of GDP from Ras, allowing the more abundant cellular GTP to bind, thus switching Ras to its active conformation.[6]

Once activated, RAS-GTP engages and activates multiple downstream effector pathways, the two most prominent being:

-

The RAF-MEK-ERK (MAPK) Pathway : Activated Ras recruits RAF kinases to the cell membrane, initiating a phosphorylation cascade that proceeds through MEK and ultimately to ERK.[2][10] Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell cycle progression and proliferation.[2][9]

-

The PI3K-AKT-mTOR Pathway : Ras-GTP can also directly bind and activate phosphoinositide 3-kinase (PI3K), which generates PIP3.[10] This lipid second messenger recruits and activates AKT (also known as Protein Kinase B), a key node that promotes cell survival and growth while inhibiting apoptosis.[2][8]

This compound: Mechanism of Action

This compound is identified as "example 51" in patent WO2018212774A1.[11] This compound demonstrates its anti-tumor activity by directly modulating Ras signaling.[11] The core mechanism of action for this inhibitor is the disruption of nucleotide exchange on the Ras protein.[11] By inhibiting this crucial activation step, the compound effectively prevents Ras from transitioning from its inactive GDP-bound form to its active GTP-bound form. This mechanism suggests that the inhibitor interferes with the function of GEFs, such as SOS1, which are responsible for catalyzing this exchange.[8][12] By keeping Ras locked in an "off" state, all subsequent downstream signaling is attenuated.

Quantitative Analysis of Inhibitor Activity

The efficacy of RAS pathway inhibitors is determined through a series of biochemical and cell-based assays. For this compound, key quantitative metrics have been established that demonstrate its potency. A comparative analysis with other inhibitors targeting the RAS activation step provides context for its activity.

Table 1: Activity of this compound

| Parameter | Value | Description | Source |

|---|---|---|---|

| Nucleotide Exchange EC50 | < 1 µM | The concentration required to achieve 50% of the maximum effect in inhibiting nucleotide exchange. | [11] |

| Cell Viability IC50 (H727 cells) | < 1 µM | The concentration required to inhibit the growth of the H727 lung cancer cell line by 50%. |[11] |

Table 2: Comparative Activity of Other RAS Pathway Inhibitors

| Compound | Target | Mechanism | IC50 / EC50 | Source |

|---|---|---|---|---|

| BI-3406 | SOS1 | Prevents SOS1-KRAS interaction | IC50 = 83–231 nM (SOS1-catalyzed KRAS-GTP loading) | [5] |

| BAY-293 | SOS1 | Disrupts KRAS-SOS1 interaction | IC50 = 21 nM (KRAS-SOS1 interaction) | [8] |

| ADT-007 | Pan-RAS | Binds nucleotide-free RAS to block GTP activation | EC50 = 0.45 nM (RAS binding in HCT-116 lysates) |[13] |

Experimental Protocols

Characterizing a RAS inhibitor requires specific and robust experimental methodologies. The following protocols are key to determining the mechanism, potency, and cellular effects of compounds like this compound.

Protocol 1: GEF-Mediated Nucleotide Exchange Assay

This biochemical assay quantifies the inhibitor's ability to block GEF-catalyzed loading of a fluorescently labeled GTP analog onto the Ras protein.

-

Reagents : Recombinant Ras protein, recombinant GEF catalytic domain (e.g., SOS1), fluorescent GTP analog (e.g., mant-GTP), non-fluorescent GDP and GTP, and the test inhibitor.

-

Procedure : a. Pre-load recombinant Ras with GDP. b. In a microplate, combine the GDP-loaded Ras with the test inhibitor at various concentrations. c. Initiate the exchange reaction by adding the GEF and mant-GTP. d. Monitor the increase in fluorescence over time as mant-GTP displaces GDP. The fluorescence signal is proportional to the amount of active, GTP-bound Ras. e. A reduction in the rate of fluorescence increase in the presence of the inhibitor indicates successful blockade of nucleotide exchange.

-

Data Analysis : Plot the reaction rates against inhibitor concentration to calculate the EC50 value.

Protocol 2: Cell Viability Assay

This cell-based assay measures the effect of the inhibitor on the proliferation and survival of cancer cells that are dependent on RAS signaling.

-

Cell Line : A cancer cell line with a known RAS mutation (e.g., H727, which has a KRAS mutation).

-

Reagents : Cell culture medium, the test inhibitor, and a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).

-

Procedure : a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the inhibitor for a set period (e.g., 72 hours).[13] c. Add the viability reagent to each well and incubate as per the manufacturer's instructions. d. Measure the luminescence, which correlates with the number of viable cells.

-

Data Analysis : Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of an inhibitor with its protein target within the complex environment of a cell.[13]

-

Procedure : a. Treat intact cancer cells (e.g., HCT-116) with the inhibitor or a vehicle control.[13] b. Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation. c. Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated fraction by centrifugation. d. Analyze the amount of soluble Ras protein remaining at each temperature using Western blotting.

-

Data Analysis : An effective inhibitor will bind to and stabilize the Ras protein, resulting in a higher melting temperature compared to the vehicle control. This thermal shift confirms direct physical interaction between the inhibitor and Ras in a cellular context.[13]

Downstream Effects on the RAS Signaling Pathway

By blocking the initial activation of Ras, this compound effectively shuts down the entire downstream signaling output. The direct consequence of inhibiting nucleotide exchange is a significant reduction in the cellular pool of active RAS-GTP.[13] This prevents the recruitment and activation of effector proteins like RAF and PI3K, leading to a measurable decrease in the phosphorylation levels of their downstream targets.

Specifically, treatment with an effective Ras activation inhibitor is expected to result in:

-

Reduced p-ERK levels : Inhibition of the RAF-MEK-ERK cascade.

-

Reduced p-AKT levels : Inhibition of the PI3K-AKT pathway.

This dual blockade of the primary pro-proliferative and pro-survival pathways explains the potent anti-tumor activity observed in RAS-dependent cancer cells.

Conclusion

This compound represents a targeted approach to neutralizing the oncogenic drive of the Ras pathway. By specifically inhibiting the crucial step of nucleotide exchange, it prevents the formation of active RAS-GTP, thereby silencing the downstream RAF-MEK-ERK and PI3K-AKT signaling cascades that are essential for tumor cell proliferation and survival.[2][10] The quantitative data confirms its potency at both the biochemical and cellular levels.[11] The methodologies outlined here provide a clear framework for the continued investigation and development of this and other inhibitors aimed at the historically challenging but critically important Ras oncoprotein. Such strategies hold significant promise for delivering new therapeutic options for patients with RAS-driven cancers.

References

- 1. scbt.com [scbt.com]

- 2. Pumping the brakes on RAS – negative regulators and death effectors of RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. addgene.org [addgene.org]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. anygenes.com [anygenes.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

What is the function of RAS GTPase inhibitor 1 in cancer cells?

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAS p21 protein activator 1 (RASA1), also known as p120-RasGAP, is a critical negative regulator of the RAS signaling pathway, a central hub for cellular processes including growth, proliferation, differentiation, and apoptosis.[1][2][3][4][5] As a member of the GTPase-activating protein (GAP) family, RASA1 functions as a tumor suppressor by inactivating RAS proteins. Its functional loss, through genetic mutations, epigenetic silencing, or microRNA-mediated suppression, is implicated in the pathogenesis of numerous cancers.[1][6] This document provides an in-depth examination of RASA1's function in cancer cells, detailing its role in signaling pathways, the mechanisms of its inactivation, and its potential as a therapeutic target. It includes summaries of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Molecular Profile and Core Function of RASA1

RASA1 is a cytoplasmic protein encoded by the RASA1 gene, located on chromosome 5q14.3.[1] It is a multi-domain protein containing Src homology 2 and 3 (SH2, SH3), pleckstrin homology (PH), and C2 domains, which are crucial for its regulation and interaction with other signaling molecules.[1][7] The C-terminal GAP domain is responsible for its primary catalytic function.

The central function of RASA1 is to terminate RAS signaling. RAS proteins are small GTPases that cycle between an active, GTP-bound state and an inactive, GDP-bound state.[8] In their active state, they trigger downstream pro-oncogenic signaling cascades. RASA1 accelerates the intrinsically slow GTP hydrolysis rate of RAS proteins, converting RAS-GTP to RAS-GDP and effectively "shutting off" the signal.[9] Loss of RASA1 function disrupts this crucial off-switch, leading to the accumulation of active RAS-GTP and constitutive activation of downstream pathways.[3][8]

Caption: The RAS GTPase cycle and the regulatory role of RASA1.

RASA1 as a Tumor Suppressor: Downstream Signaling Pathways

The tumor-suppressive function of RASA1 is primarily executed through its control over two major oncogenic signaling pathways downstream of RAS: the MAPK/ERK pathway and the PI3K/AKT pathway.[1][2][4][10] Aberrant activation of these pathways due to RASA1 loss promotes cancer cell proliferation, survival, invasion, and angiogenesis.[1][8]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.[1] Loss of RASA1 leads to sustained ERK activation, driving uncontrolled cell division.[1]

-

RAS/PI3K/AKT Pathway: This pathway is critical for cell survival, growth, and metabolism.[1] RASA1 deficiency can lead to hyperactivation of AKT, which inhibits apoptosis and promotes cell growth and invasion.[1][8]

In some contexts, RASA1 inactivation can also promote tumorigenesis through R-Ras and subsequent Ral-A activation, providing an alternative mechanism for driving melanoma formation.[11][12]

Caption: Downstream consequences of RASA1 inactivation in cancer cells.

Mechanisms of RASA1 Inactivation in Cancer

The tumor-suppressive function of RASA1 is compromised in cancer through several mechanisms:

-

Somatic Mutations: Truncating mutations, missense mutations, and deletions in the RASA1 gene have been identified in a variety of cancers, including melanoma, lung cancer, and basal cell carcinoma.[3][5][11] These mutations often lead to a non-functional or absent p120-RasGAP protein.[3][5] Co-mutation of RASA1 with NF1, another RasGAP, defines a novel subclass of non-small cell lung cancer (NSCLC).[13]

-

Epigenetic Silencing: Downregulation of RASA1 expression can occur via hypermethylation of its promoter region, a mechanism observed in cancers like gastric cancer.[1]

-

MicroRNA (miRNA) Regulation: Several oncogenic miRNAs have been shown to target RASA1 for degradation, effectively phenocopying a loss-of-function mutation. This miRNA/RASA1 axis is an attractive target for cancer therapy.[1][4] Notable examples include:

-

miR-21: Upregulated in colon and rectal cancer, where it reduces RASA1 expression to promote cell proliferation and inhibit apoptosis.[1][8]

-

miR-182: Negatively correlates with RASA1 levels in oral squamous cell carcinoma (OSCC).[2]

-

miR-223: Promotes tumor growth in colon cancer by targeting RASA1.[1]

-

Quantitative Data on RASA1 Function

The following table summarizes quantitative findings from various studies, illustrating the impact of RASA1 modulation on cancer cell behavior.

| Cancer Type | Cell Line(s) | Experimental Modulation | Key Quantitative Finding(s) | Reference(s) |

| Colon Cancer | RKO | Overexpression of miR-21 | Increased RAS-GTP activity. | [8] |

| Colon Cancer | RKO | Down-regulation of miR-21 | Inhibited RAS-GTP activity. | [8] |

| Pancreatic Cancer | Capan-1, MiaPaCa2 | RNAi knockdown of RASA1 | Significantly enhanced cancer progression. | [2] |

| Melanoma | Multiple | Low RASA1 mRNA expression | Associated with a decrease in overall survival in patients with BRAF-mutated melanoma. | [2][11] |

| Melanoma | A375, HS294T | RASA1 Y472H mutant expression | Converted RASA1 from a tumor suppressor to a putative oncogene, promoting colony growth. | [11] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the function of RASA1.

Western Blotting for RASA1 and Pathway Proteins

This protocol is used to determine the expression levels of RASA1 and the activation status of its downstream effectors (e.g., p-ERK, p-AKT).

-

Cell Lysis: Wash cultured cancer cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 4-15% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against RASA1, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

RAS Activity Pull-Down Assay

This assay quantifies the amount of active, GTP-bound RAS in cells.

-

Cell Treatment: Culture and treat cells as required (e.g., after RASA1 knockdown or overexpression).

-

Lysis: Lyse cells in Mg2+ Lysis/Wash Buffer (MLB).

-

Clarification: Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Affinity Precipitation: Incubate a portion of the lysate with Raf-1-RBD agarose beads (which specifically bind to RAS-GTP) for 45-60 minutes at 4°C with gentle rocking.

-

Washing: Pellet the beads and wash them three times with MLB to remove non-specific binding.

-

Elution and Analysis: Elute the bound RAS-GTP by boiling the beads in Laemmli buffer. Analyze the eluate by Western blotting using a pan-RAS antibody.

-

Total RAS Control: Analyze a portion of the initial cell lysate to determine the total amount of RAS protein in each sample.

Transwell Migration and Invasion Assay

This protocol assesses the effect of RASA1 on the migratory and invasive potential of cancer cells.

-

Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

-

Chamber Setup: Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with a thin layer of Matrigel.

-

Cell Seeding: Seed a defined number of cells (e.g., 5 x 104) in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 12-48 hours, allowing cells to migrate/invade through the membrane.

-

Fixation and Staining: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix the cells that have migrated to the underside of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several microscopic fields. Express results as the average number of migrated/invaded cells per field.

Caption: Workflow for studying the effect of a miRNA on RASA1 function.

RASA1 in Specific Cancers and as a Therapeutic Target

-

Lung Cancer: Loss-of-function mutations in RASA1 are found in NSCLC, often co-occurring with NF1 mutations.[13] These cells are highly sensitive to MEK inhibitors, suggesting a therapeutic strategy.[13]

-

Colorectal Cancer: RASA1 is often downregulated by oncogenic miRNAs like miR-21 and miR-31, leading to activation of RAS pathways.[2][8]

-

Melanoma: Loss of RASA1 expression is linked to decreased overall survival in patients with BRAF-mutated melanoma.[2] Inactivation of RASA1 promotes tumorigenesis by activating R-Ras.[11]

-

Prostate and Pancreatic Cancer: RASA1 expression is decreased in these cancers, and its knockdown enhances disease progression.[2]

As a tumor suppressor, RASA1 itself is not a direct drug target. However, its inactivation creates vulnerabilities that can be exploited therapeutically. The primary strategy is to target the hyperactivated downstream pathways. For instance, the sensitivity of RASA1/NF1 mutant lung cancers to MEK inhibitors provides a strong rationale for clinical trials.[13] Additionally, developing therapies that inhibit the miRNAs responsible for RASA1 suppression represents a novel and promising approach to restoring its tumor-suppressive function.[1][4]

Conclusion

RASA1 is a fundamental tumor suppressor that acts as a gatekeeper for the oncogenic RAS signaling network. Its inactivation in cancer cells, occurring through a variety of genetic and epigenetic mechanisms, unleashes potent downstream pathways that drive malignant phenotypes. A thorough understanding of RASA1's function, regulation, and the consequences of its loss is essential for researchers and clinicians. The insights gained from studying RASA1 not only illuminate the complex biology of cancer but also pave the way for the development of targeted therapies aimed at the vulnerabilities created by its absence.

References

- 1. Role of RASA1 in cancer: A review and update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Role of RASA1 in cancer: A review and update (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 6. Role of RASA1 in cancer: A review and update - ProQuest [proquest.com]

- 7. Differential Regulation of RasGAPs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MiR-21/RASA1 axis affects malignancy of colon cancer cells via RAS pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. [PDF] Role of RASA1 in cancer: A review and update | Semantic Scholar [semanticscholar.org]

- 11. Inactivation of RASA1 promotes melanoma tumorigenesis via R-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. RASA1/NF1 mutant lung cancer: Racing to the clinic? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Research and Preclinical Data of Sotorasib (AMG 510): A Covalent KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research that characterized Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable, and irreversible inhibitor of the KRAS G12C mutant protein. The data presented herein supported its advancement into clinical trials and eventual FDA approval.

Introduction: Targeting the "Undruggable"

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most frequently mutated oncogene in human cancers. For decades, it was considered "undruggable" due to the picomolar affinity of its guanosine triphosphate (GTP) and guanosine diphosphate (GDP) binding partners and the lack of deep allosteric pockets for small molecule inhibitors. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation and survival, such as the MAPK pathway.[1][2]

The specific mutation at codon 12, substituting glycine with cysteine (G12C), is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[3][4] This mutation introduces a reactive cysteine residue that can be exploited by covalent inhibitors. Sotorasib was designed to specifically and irreversibly bind to this mutant cysteine, locking KRAS G12C in its inactive, GDP-bound state and thereby inhibiting oncogenic signaling.[2][5]

Biochemical Activity and Selectivity

Early research focused on establishing the potency and selectivity of Sotorasib at a biochemical level. Assays were designed to measure the direct interaction with the target protein and its effect on core biochemical functions.

Table 1: Biochemical Activity of Sotorasib (AMG 510)

| Assay Type | Target Protein | Result | Reference |

|---|---|---|---|

| SOS1-Catalyzed Nucleotide Exchange | Recombinant KRAS G12C | Potent Inhibition | [4] |

| SOS1-Catalyzed Nucleotide Exchange | Recombinant KRAS (Wild-Type) | Minimal Effect |[4] |

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS protein, a critical step for its activation, which is facilitated by the Son of Sevenless 1 (SOS1) protein.

-

Protein Preparation : Recombinant human KRAS G12C (and wild-type KRAS as a control), truncated to the G-domain (residues 1-169), is expressed and purified. The protein is pre-loaded with a fluorescent GDP analog, such as BODIPY-GDP.

-

Reaction Mixture : The reaction is typically performed in a buffer containing 25 mM HEPES (pH 7.4), 5 mM MgCl₂, and 1 mM TCEP.

-

Assay Procedure :

-

KRAS protein pre-loaded with fluorescent GDP is incubated with varying concentrations of Sotorasib.

-

The exchange reaction is initiated by the addition of the catalytic domain of SOS1 and a molar excess of non-fluorescent GTP.

-

As SOS1 facilitates the release of the fluorescent GDP, which is replaced by non-fluorescent GTP, the fluorescence polarization or intensity of the solution decreases.

-

The rate of this decrease is monitored over time using a plate reader.

-

-

Data Analysis : The rate of nucleotide exchange is calculated for each inhibitor concentration. IC50 values are determined by plotting the exchange rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Activity

Following biochemical validation, the activity of Sotorasib was assessed in cancer cell lines harboring the KRAS G12C mutation to confirm its ability to engage the target in a cellular context and exert a biological effect.

Table 2: Cellular Activity of Sotorasib (AMG 510) in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Assay Type | Result (IC50) | Reference |

|---|---|---|---|---|

| Various KRAS G12C lines | Multiple | Cell Viability | 0.004 µM to 0.032 µM | [6] |

| NCI-H358 | NSCLC | p-ERK Inhibition | Potent Inhibition | [4] |

| MIA PaCa-2 | Pancreatic | p-ERK Inhibition | Potent Inhibition | [4] |

| KRAS Wild-Type lines | Multiple | p-ERK Inhibition | No significant inhibition |[4] |

This assay measures the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK pathway, to determine the extent of upstream KRAS signaling inhibition.

-

Cell Culture : KRAS G12C mutant cells (e.g., NCI-H358) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

-

Drug Treatment : Cells are treated with a serial dilution of Sotorasib or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

Protein Extraction : After treatment, cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is quantified using a BCA assay.

-

Western Blotting :

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-ERK1/2 and total ERK1/2 (as a loading control). An antibody for a housekeeping protein like β-actin is also used.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour.

-

-

Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the IC50.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of Sotorasib was evaluated in various xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 3: In Vivo Efficacy of Sotorasib (AMG 510) in Xenograft Models

| Model Type | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| Cell-Derived Xenograft (CDX) | Colorectal Cancer | Treatment caused tumors to nearly disappear. | [7] |

| CDX (MIA PaCa-2) | Pancreatic Cancer | Dose-dependent tumor growth inhibition and regression. | [4][8] |

| CDX (NCI-H358) | NSCLC | Significant tumor growth inhibition. | [4] |

| Syngeneic (CT-26 KRAS G12C) | Colorectal Cancer | Tumor regression and induction of a pro-inflammatory tumor microenvironment. | [8][9] |

| Immune-competent mice | Multiple | High dose led to long-term cures in 80% of mice. |[7] |

-

Animal Model : Immunocompromised mice (e.g., athymic nude mice) aged 6-8 weeks are used.

-

Cell Implantation : A suspension of KRAS G12C mutant human cancer cells (e.g., 5 x 10⁶ NCI-H358 cells) in a solution like Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers (Volume = 0.5 x Length x Width²). Mice are then randomized into treatment and control groups.

-

Drug Administration : Sotorasib is formulated for oral gavage and administered daily at specified doses (e.g., 25, 50, 100 mg/kg). The control group receives a vehicle solution.

-

Efficacy Assessment : Tumor volumes and body weights are measured 2-3 times per week. The study endpoint may be a specific tumor volume, a set number of days, or signs of morbidity.

-

Pharmacodynamic Analysis : At the end of the study, tumors can be excised at specific time points post-dose to measure target engagement (covalent modification of KRAS G12C via mass spectrometry) and pathway inhibition (p-ERK levels via Western blot or IHC).[4][8]

Preclinical Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Sotorasib was crucial for determining appropriate dosing regimens.

Table 4: Pharmacokinetic Parameters of Sotorasib

| Parameter | Value (at 960 mg dose) | Species | Reference |

|---|---|---|---|

| Cmax | 7.50 µg/mL | Human | [3] |

| Tmax (median) | 2.0 hours | Human | [3] |

| AUC₀₋₂₄ₕ | 65.3 h*µg/mL | Human | [3] |

| Volume of Distribution (Vd) | 211 L | Human | [3] |

| Plasma Protein Binding | 89% | Human | [3] |

| Bioavailability | Excellent oral bioavailability | Preclinical |[6] |

-

Animal Model : Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are fasted overnight before dosing.

-

Drug Administration : A single dose of Sotorasib is administered via oral gavage (e.g., 10 mg/kg) or intravenous injection (to determine absolute bioavailability).

-

Sample Collection : Blood samples are collected serially from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant like K₂EDTA.

-

Plasma Preparation : Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis : Plasma concentrations of Sotorasib are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time profiles using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Mandatory Visualizations

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS Inhibitor Shows Promise in Early Trial - NCI [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Interaction of RAS GTPase Inhibitors with Oncogenic KRAS Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of RAS GTPase inhibitors to various KRAS mutants, a critical area of research in the development of targeted cancer therapies. This document outlines the binding characteristics of a representative inhibitor, details the experimental methodologies used to determine these interactions, and visualizes the complex signaling pathways involved.

Introduction to KRAS and RAS GTPase Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives oncogenesis. These mutations often occur at codons 12, 13, and 61.[3] The development of inhibitors that can effectively target these mutant forms of KRAS is a major focus of modern drug discovery.

RAS GTPase inhibitors are a class of molecules designed to interfere with the function of RAS proteins.[4] They can act through various mechanisms, including direct binding to the nucleotide-binding pocket, allosteric modulation of protein conformation, or disruption of protein-protein interactions with downstream effectors or upstream regulators.[5] This guide focuses on a representative non-covalent allosteric inhibitor, referred to here as "Compound 11," which has been shown to bind to the active, GTP-bound state of KRAS.[6]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a key determinant of its potency and efficacy. The following table summarizes the quantitative binding data for Compound 11 with wild-type KRAS and several common oncogenic mutants, as determined by Microscale Thermophoresis (MST). The dissociation constant (KD) is a measure of binding affinity, with lower values indicating a stronger interaction.

| KRAS Variant | Nucleotide State | Dissociation Constant (KD) in μM |

| Wild-Type (WT) | GTP-bound | ~0.3[6][7] |

| G12C | GTP-bound | ~0.4 - 0.7[6][7] |

| G12D | GTP-bound | ~0.4 - 0.7[6][7] |

| Q61H | GTP-bound | ~0.4 - 0.7[6][7] |

| Wild-Type (WT) | GDP-bound | Very weak or no binding detected[6][7] |

| G12D | GDP-bound | Very weak or no binding detected[6][7] |

Experimental Protocols

Accurate determination of binding affinity requires robust biophysical techniques. The following sections detail the methodologies for three commonly used assays in the study of KRAS inhibitors.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique for real-time monitoring of biomolecular interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, e.g., KRAS) is immobilized. The binding of a second molecule (the analyte, e.g., the inhibitor) to the immobilized ligand causes a change in mass, which alters the refractive index and is detected as a response.

Detailed Protocol:

-

Ligand and Analyte Preparation:

-

Express and purify recombinant KRAS proteins (wild-type and mutants).

-

Ensure high purity and stability of the protein preparations.

-

Prepare the inhibitor (analyte) in a suitable running buffer, ensuring solubility and stability.

-

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified KRAS protein over the activated surface to achieve covalent immobilization. The desired immobilization level should be determined empirically.

-

Deactivate any remaining active esters on the surface using an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized KRAS surface and a reference flow cell (without KRAS) to subtract non-specific binding and bulk refractive index changes.

-

Monitor the association of the inhibitor during the injection and its dissociation after the injection ends in real-time.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon biomolecular binding.

Principle: ITC measures the heat released or absorbed when a solution of one molecule (the ligand, typically in a syringe) is titrated into a solution of another molecule (the macromolecule, in the sample cell). The resulting thermogram can be used to determine the binding affinity (KA, the inverse of KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Detailed Protocol:

-

Sample Preparation:

-

Express and purify KRAS proteins to a high concentration and purity.

-

Prepare the inhibitor solution at a concentration typically 10-15 times higher than the protein concentration.

-

Crucially, both the protein and inhibitor solutions must be in identical, well-matched buffers to minimize heats of dilution. Dialysis of the protein against the final buffer is recommended.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Load the KRAS protein solution into the sample cell and the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

-

-

Titration and Data Acquisition:

-

Perform a series of small, sequential injections of the inhibitor into the protein solution.

-

Measure the heat change after each injection until the protein becomes saturated with the inhibitor.

-

-

Data Analysis:

-

Integrate the heat change peaks from the raw thermogram.

-

Plot the integrated heat per injection against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (KA, n, ΔH).

-

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a technique that measures the directed movement of molecules in a microscopic temperature gradient.

Principle: The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and solvation shell. When a fluorescently labeled molecule binds to a ligand, this movement changes, which can be detected and quantified to determine binding affinity.

Detailed Protocol:

-

Sample Preparation:

-

Fluorescently label the purified KRAS protein using an appropriate labeling kit (e.g., NHS-ester dye).

-

Remove any excess, unbound dye.

-

Prepare a serial dilution of the unlabeled inhibitor.

-

-

MST Measurement:

-

Mix the fluorescently labeled KRAS at a constant concentration with the different concentrations of the inhibitor.

-

Load the samples into glass capillaries.

-

Place the capillaries in the MST instrument. An infrared laser is used to create a precise temperature gradient within the capillary.

-

The fluorescence within the capillary is monitored before, during, and after the heating.

-

-

Data Analysis:

Visualizing KRAS Signaling and Experimental Workflow

Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate the core KRAS signaling pathway and a typical experimental workflow for determining binding affinity.

Caption: Core KRAS signaling pathways and the point of intervention for a RAS GTPase inhibitor.

Caption: A generalized workflow for determining the binding affinity of an inhibitor to KRAS.

Conclusion

The direct inhibition of mutant KRAS proteins represents a significant advancement in cancer therapy. Understanding the binding affinity of these inhibitors to a range of KRAS mutants is fundamental to their development and optimization. The data and protocols presented in this guide provide a framework for researchers and drug developers to explore these critical interactions. The continued application of robust biophysical techniques will be essential in elucidating the mechanisms of action of novel RAS GTPase inhibitors and in guiding the design of next-generation therapies for KRAS-driven cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. KRAS inhibitors: going noncovalent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Impact of RAS GTPase Inhibitors on Downstream RAF and PI3K Effector Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: RAS GTPases as Central Signaling Hubs

RAS proteins (KRAS, HRAS, and NRAS) are a family of small GTPases that function as critical molecular switches in cellular signaling.[1] They cycle between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[2][3] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the active state, and GTPase-activating proteins (GAPs), which enhance the return to the inactive state.[2]

Oncogenic mutations in RAS genes, found in approximately 25% of all human tumors, impair the GTPase activity of the RAS protein, locking it in a constitutively active, GTP-bound state.[1] This persistent activation leads to uncontrolled signaling through multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving hallmarks of cancer such as unrestrained cell proliferation and survival.[4][5] Given their central role in oncology, the direct inhibition of RAS proteins has been a long-standing, albeit challenging, goal in drug development.[6] This guide explores the mechanisms by which RAS inhibitors impact these two primary downstream cascades.

Mechanism of Action of RAS Inhibitors

Directly targeting RAS has historically been difficult due to the protein's smooth surface and high affinity for GTP. However, recent breakthroughs have led to novel inhibitory strategies:

-

Covalent Allele-Specific Inhibitors: A major advance has been the development of inhibitors that specifically target the cysteine residue in the KRAS G12C mutation.[6] These inhibitors covalently bind to the mutant KRAS in its inactive, GDP-bound state, trapping it and preventing it from engaging with downstream effectors.[6]

-

Inhibitors of RAS-Effector Interaction: Another strategy involves developing small molecules that bind to pockets on the RAS surface, physically blocking the interaction with effector proteins like RAF and PI3K.[7][8] Rigosertib, for example, acts as a RAS mimetic that binds to the RAS-binding domains (RBDs) of its effectors, preventing their engagement with RAS.[2]

The ultimate goal of these inhibitors is to abrogate the signal transmission from oncogenic RAS to its downstream pathways.

Impact on the RAF-MEK-ERK (MAPK) Pathway

The RAF-MEK-ERK cascade is a canonical RAS effector pathway crucial for cell proliferation.[9] Active, GTP-bound RAS recruits RAF kinases (A-RAF, B-RAF, C-RAF) to the plasma membrane, promoting their dimerization and activation.[10] This initiates a phosphorylation cascade where RAF phosphorylates MEK, which in turn phosphorylates ERK.

RAS inhibition directly disrupts this initial step. By preventing RAS from binding to RAF or by locking RAS in an inactive state, these inhibitors block RAF recruitment and activation. This leads to a measurable decrease in the phosphorylation of both MEK and ERK.[8]

Impact on the PI3K-AKT-mTOR Pathway

Phosphatidylinositol 3-kinase (PI3K) is another primary effector of RAS, regulating critical functions like cell growth, survival, and metabolism.[1] Active RAS-GTP can directly bind to the p110 catalytic subunit of Class I PI3Ks, recruiting the enzyme to the membrane and activating it.[4][9]

The effect of RAS inhibition on the PI3K pathway can be more complex and context-dependent than its effect on the RAF pathway.

-

Direct Inhibition: In many contexts, particularly in tumors with RAS G12 mutations, PI3K activation is dependent on mutant RAS.[4] In these cases, acute RAS inhibition leads to a direct and significant reduction in PI3K activity, marked by decreased phosphorylation of its downstream targets AKT and mTOR.[4]

-

Mutation-Specific Effects: The response can vary based on the specific RAS mutation. For instance, studies have shown that while RAS G12X mutant cancer cells exhibit reduced PI3K/AKT signaling upon RAS inhibition, cells with RAS Q61X mutations may show impaired ERK signaling but have a limited effect on the PI3K/AKT pathway.[4] This suggests the Q61X mutation may activate the MAPK cascade more independently, while leaving PI3K signaling less affected.[4]

-

Pathway Cross-talk and Resistance: The RAS-RAF and PI3K-AKT pathways are not isolated; significant cross-talk exists.[1][5] In some scenarios, inhibiting one pathway can lead to the compensatory upregulation of the other. For example, treatment of RAS mutant cells with MEK inhibitors can result in increased phosphorylation of AKT, and conversely, PI3K inhibition can sometimes increase RAS-GTP levels.[2][11] This feedback is a critical mechanism of resistance, suggesting that dual inhibition of both MEK and PI3K pathways may be necessary for effective treatment in RAS-driven tumors.[2][9]

Quantitative Data Summary

The efficacy of RAS inhibitors is quantified by measuring changes in the phosphorylation status of downstream kinases. The tables below summarize representative findings on how inhibitors of the RAS pathway affect downstream effectors, noting that effects can be dependent on the specific inhibitor and the genetic context of the cell.

Table 1: Effect of RAS Inhibition on Downstream Effector Phosphorylation

| Inhibitor / Condition | Cell Line Context | Effect on p-ERK | Effect on p-AKT | Reference |

|---|---|---|---|---|

| RMC-7977 (pan-RAS) | RAS G12X Mutant | Significant Reduction | Significant Reduction | [4] |

| RMC-7977 (pan-RAS) | RAS Q61X Mutant | Significant Reduction | Limited to no effect | [4] |

| ARS-853 (KRAS G12C) | KRAS G12C Mutant | Marked Reduction | Marked Reduction | [6] |

| Kobe0065 (Ras-Effector) | H-Ras G12V Transformed | Efficient Inhibition | Not specified |[8] |

Table 2: Effects of RAF Inhibitors on AKT Phosphorylation Based on Mutational Status

| Inhibitor | Cell Line Context | Effect on p-AKT | Reference |

|---|---|---|---|

| Sorafenib (RAF Inhibitor) | KRAS/BRAF Wild-Type | Reduction | [5][12] |

| Sorafenib (RAF Inhibitor) | KRAS or BRAF Mutant | Unaffected or Increased |[5][12] |

Note: Data are qualitative summaries of reported experimental outcomes. For precise quantitative values (e.g., IC50, fold-change), refer to the cited literature.

Key Experimental Protocols

Assessing the impact of a RAS inhibitor requires precise measurement of protein phosphorylation and interaction. Below are generalized methodologies for key experiments.

Western Blot Analysis for Phospho-Protein Levels

This is the most common method to determine the activation state of kinases in the RAF and PI3K pathways.

-

Cell Culture and Treatment: Plate cells (e.g., cancer cell lines with known RAS mutations) and allow them to adhere. Treat with the RAS inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-p-AKT) and total protein antibodies (e.g., anti-ERK, anti-AKT) as loading controls.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

RAS-RAF Co-Immunoprecipitation (Co-IP)

This assay is used to determine if a RAS inhibitor successfully disrupts the physical interaction between RAS and its effector, RAF.

-

Cell Culture and Lysis: Treat cells as described above. Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Incubate lysates with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against RAS (e.g., anti-pan-RAS or a specific isoform antibody) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads using SDS-PAGE sample buffer. Analyze the eluate by Western blot, probing for the presence of RAF. A decrease in the amount of RAF pulled down in inhibitor-treated samples indicates disruption of the RAS-RAF interaction.[8]

Conclusion and Future Directions

RAS GTPase inhibitors effectively suppress downstream signaling, but their impact is nuanced. While inhibition of the RAF-MEK-ERK pathway is a consistent outcome, the effect on the PI3K-AKT-mTOR pathway is highly dependent on the specific RAS mutation and the broader cellular context. The existence of feedback loops and pathway cross-talk, which can lead to therapeutic resistance, underscores the importance of a deep understanding of the signaling network.[5][9] For drug development professionals, these findings highlight the potential need for combination therapies, such as co-targeting RAS with MEK or PI3K inhibitors, to achieve durable clinical responses in patients with RAS-mutant cancers.[1][11]

References

- 1. RAS Interaction with PI3K: More Than Just Another Effector Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K: A Crucial Piece in the RAS Signaling Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. Effects of RAF inhibitors on PI3K/AKT signalling depend on mutational status of the RAS/RAF signalling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Ras/Raf-1 interactio ... | Article | H1 Connect [archive.connect.h1.co]

- 8. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Induction of RAS-GTP Confers RAF Inhibitor Sensitivity in KRAS Mutant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

Understanding the structural basis of RAS GTPase inhibitor 1 interaction with RAS.

For Researchers, Scientists, and Drug Development Professionals

The RAS family of small GTPases, central to cellular signaling pathways that govern growth, proliferation, and survival, has long been a coveted yet challenging target in cancer therapy. The discovery and development of direct RAS inhibitors have marked a pivotal moment in oncology, offering new hope for patients with RAS-mutant cancers. This technical guide delves into the structural underpinnings of the interaction between RAS proteins and their inhibitors, using the well-characterized KRAS G12C inhibitor, Sotorasib (AMG 510), as a primary example. We provide a comprehensive overview of the binding mechanism, quantitative interaction data, and detailed experimental protocols for key analytical techniques.

The Structural Basis of RAS Inhibition by Sotorasib

Sotorasib is a first-in-class, orally bioavailable, small-molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is a common driver in various cancers, including non-small cell lung cancer.

The inhibitory action of Sotorasib is contingent on the nucleotide state of KRAS. It selectively binds to the GDP-bound, inactive conformation of KRAS G12C.[1] This binding occurs in a cryptic groove on the switch-II region, which is only accessible in the inactive state.[1] The interaction is twofold:

-

Covalent Bonding: The acrylamide warhead of Sotorasib forms a covalent bond with the thiol group of the mutant cysteine at position 12 (Cys12).[1][2] This irreversible binding permanently locks the KRAS G12C protein in its inactive state.

-

Non-covalent Interactions: The inhibitor's isopropylpyridine substituent engages in non-covalent interactions with a cryptic pocket formed by residues His95, Tyr96, and Gln99.[1] This unique binding mode, particularly the interaction with the His95 groove, contributes to the high potency and selectivity of Sotorasib.[3]

By trapping KRAS G12C in its inactive GDP-bound form, Sotorasib prevents the SOS1-catalyzed nucleotide exchange to the active GTP-bound state.[4] This, in turn, blocks downstream signaling through the MAPK pathway, inhibiting cell proliferation and promoting apoptosis in KRAS G12C-mutant cancer cells.[1]

Quantitative Analysis of RAS-Inhibitor Interaction

The interaction between RAS inhibitors and their target proteins is characterized by various biophysical parameters. The following tables summarize key quantitative data for Sotorasib's interaction with KRAS G12C.

| Parameter | Value | Method | Reference |

| Cell Viability IC50 | 0.004 - 0.032 µM | Cell-based | Spotlight on Sotorasib (AMG 510)[1] |

| ERK Phosphorylation IC50 | Single-digit nanomolar | Cell-based | Adagrasib (MRTX849) Research[5] (Analogous data for a similar inhibitor) |

| Nucleotide Exchange EC50 | < 1 µM | Biochemical | RAS GTPase inhibitor 1 - MedchemExpress.com[6] (Data for a related compound) |

Note: Direct binding affinity values (KD) for Sotorasib are not consistently reported in the initial search results, as the covalent nature of the interaction makes standard equilibrium-based measurements complex. The potency is often expressed as IC50 in cellular assays.

Experimental Protocols

The characterization of RAS-inhibitor interactions relies on a suite of sophisticated biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of a reversible RAS inhibitor binding to RAS.

Materials:

-

Purified recombinant RAS protein (e.g., KRAS G12C) in ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 2 mM TCEP).

-

RAS inhibitor stock solution in a compatible solvent (e.g., DMSO), diluted into the same ITC buffer.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Dialyze the purified RAS protein against the ITC buffer extensively to ensure buffer matching.

-

Prepare the inhibitor solution by diluting the stock into the final dialysis buffer. The final DMSO concentration should be matched between the protein and inhibitor solutions and kept as low as possible (<5%).

-

Degas both the protein and inhibitor solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the RAS protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

-

Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.

-

-

Data Acquisition and Analysis:

-

Perform an initial injection of the inhibitor into the buffer-filled cell to determine the heat of dilution.

-

Titrate the inhibitor into the protein solution.

-

The raw data (heat change per injection) is integrated to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides information on the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

Objective: To determine the binding kinetics of a RAS inhibitor to RAS.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling, or a streptavidin-coated chip for biotinylated protein).

-

Purified RAS protein (with or without a biotin tag).

-

RAS inhibitor.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine).

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface (e.g., with EDC/NHS for a CM5 chip).

-

Inject the RAS protein over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Alternatively, for biotinylated RAS, inject the protein over a streptavidin-coated chip.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the RAS inhibitor in the running buffer.

-

Inject the inhibitor solutions over the immobilized RAS surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time during the association phase.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

-

Data Analysis:

-

The sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation phases of the sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.

-

The KD is calculated as koff / kon.

-

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information of molecules, revealing the precise atomic interactions at the binding interface between a protein and its inhibitor.

Objective: To determine the crystal structure of the RAS-inhibitor complex.

Materials:

-

Highly pure and concentrated RAS protein.

-

RAS inhibitor.

-

Crystallization screens and reagents.

-

X-ray diffraction source (synchrotron or in-house).

Procedure:

-

Complex Formation:

-

Incubate the RAS protein with a molar excess of the inhibitor to ensure complete binding.

-

For covalent inhibitors, allow sufficient time for the reaction to go to completion.

-

-

Crystallization:

-

Set up crystallization trials using various techniques such as sitting-drop or hanging-drop vapor diffusion.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives).

-

Optimize the initial hit conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known RAS structure as a search model.

-

Build and refine the model of the RAS-inhibitor complex against the experimental data.

-

Validate the final structure.

-

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

RAS Signaling Pathway

Caption: Simplified RAS/MAPK signaling pathway and the point of intervention by Sotorasib.

Experimental Workflow for Structural and Biophysical Analysis

Caption: Workflow for the comprehensive analysis of RAS-inhibitor interactions.

Logical Relationship of Sotorasib's Binding to KRAS G12C

Caption: Logical diagram illustrating the key interactions leading to the inhibition of KRAS G12C by Sotorasib.

References

The Dawn of a New Era in Oncology: A Technical Guide to the Therapeutic Potential of RAS GTPase Inhibitors

For decades, the RAS family of GTPases has been considered an "undruggable" target in oncology, despite their central role in driving a significant portion of human cancers. The tide is now turning with the advent of novel inhibitors that have shown remarkable promise in preclinical and clinical studies. This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of these pioneering RAS GTPase inhibitors, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

The RAS GTPase: A Central Node in Cancer Signaling

The RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In their active form, RAS proteins trigger downstream signaling cascades, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][2] Oncogenic mutations in RAS, frequently occurring at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[1] These mutations are present in approximately 30% of all human cancers, making RAS a highly sought-after therapeutic target.[3]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS1 [label="SOS1 (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_GDP [label="RAS-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS_GTP [label="RAS-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="RAS Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];